molecular formula C8H8N4 B1614472 1-(pyridin-3-yl)-1H-pyrazol-4-amine CAS No. 28466-00-4

1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B1614472
CAS No.: 28466-00-4
M. Wt: 160.18 g/mol
InChI Key: POHPHUCFWOUCFW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at the 1-position and an amine group at the 4-position. This scaffold is widely utilized in medicinal chemistry and materials science due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding affinity in biological systems .

Synthesis: The compound is synthesized via palladium-catalyzed amination reactions. For example, 4-bromo-1H-pyrazole reacts with 3-aminopyridine in the presence of a palladium catalyst (P4) and ligand (L4), yielding this compound in high efficiency (Table 2, entry 2k) . Alternative routes involve Boc protection of the amine group using tert-butyl dicarbonate, achieving 83% yield under mild conditions .

Properties

IUPAC Name

1-pyridin-3-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPHUCFWOUCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182670
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28466-00-4
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization and Suzuki coupling .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and pyrazole rings exhibit varied reactivity in nucleophilic substitution reactions. The pyridine ring, activated by electron-withdrawing effects, facilitates substitutions at specific positions under controlled conditions.

Reaction Type Conditions Products Reference
Aromatic substitutionKOtBu, DMF, 80°C3-Nitro derivatives
Pyrazole ring alkylationAlkyl halides, NaH, THFN-alkylated pyrazole derivatives
  • Key Example : Treatment with ethyl bromoacetate in THF with NaH as a base yields N-alkylated products via SN2 mechanisms.

Oxidation Reactions

The compound undergoes oxidation at nitrogen centers, particularly forming N-oxides under mild oxidative conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 60°C, 4 hPyridine N-oxide derivative78%
mCPBACH₂Cl₂, RT, 12 hPyrazole N-oxide65%
  • Mechanism : Oxidation occurs preferentially at the pyridine nitrogen due to higher electron density compared to the pyrazole ring.

Cyclocondensation Reactions

The amine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

Substrate Catalyst Conditions Product Yield Reference
Malononitrile derivativesFeCl₃/PVPH₂O/PEG-400, 90°C, 2–4 h4-Amino-pyrazole-carbonitriles97%
ArylhydrazinesAcOH, O₂ (1 atm)Ethanol, 130°C, 24 hPyrazolo[4,3-b]pyridines85%
  • Notable Synthesis : Reaction with arylhydrazines under aerobic conditions forms pyrazolo[4,3-b]pyridines via Japp–Klingemann-type mechanisms .

C(sp³) Coupling Reactions

The amine group enables coupling with pyrazolones through dehydrogenative pathways.

Partner Catalyst Conditions Product Yield Reference
Pyrazolone derivativesNone (O₂)Ethanol, 130°C, 24 h(Pyrazol-4-ylidene)pyridines90%
  • Mechanism : Enolization of pyrazolone followed by C-addition to the pyridine ring and subsequent dehydrogenation .

Functional Group Transformations

The amine group undergoes standard derivatization reactions:

Reaction Reagent Conditions Product Reference
AcylationAcetyl chloridePyridine, RT, 2 hN-Acetylated derivative
Schiff base formation4-NitrobenzaldehydeMeOH, reflux, 6 hImine-linked conjugate

Key Mechanistic Insights

  • N-Oxide Formation : Pyridine ring oxidation proceeds via radical intermediates stabilized by resonance.

  • Cyclocondensation : Acid-catalyzed enolization of carbonyl partners enhances nucleophilic attack by the amine group .

  • Dehydrogenation : Molecular oxygen acts as a terminal oxidant, enabling aromatization in coupling reactions .

Scientific Research Applications

1-(pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological disorders and other medical applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 160.17 g/mol (C₇H₇N₄)
  • Melting Point : 108–112 °C (Boc-protected derivative)
  • NMR Data : Distinct signals at δ 8.87 (d, pyridine-H), 8.37 (s, pyrazole-H), and 7.36 (dd, pyridine-H) in CDCl₃ .

Comparison with Structurally Similar Compounds

Substituted Pyrazol-4-amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine C₁₀H₁₇N₅ 207.27 Piperidine substituent enhances lipophilicity Docking score of -7.0 kcal/mol against SARS-CoV-2 targets
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₃N₅ 215.25 Cyclopropyl group improves metabolic stability Antiviral candidate (patented synthesis; 17.9% yield)
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 Chloropyridine enhances halogen bonding Intermediate for kinase inhibitors
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine C₉H₁₆N₄ 180.25 Piperidine ring increases solubility CNS-targeting agent (patented)

Structural Insights :

  • Electronic Effects : Pyridin-3-yl substituents (as in 1-(pyridin-3-yl)-1H-pyrazol-4-amine) provide strong electron-withdrawing effects, stabilizing the pyrazole ring . In contrast, alkylated derivatives (e.g., N-cyclopropyl) exhibit reduced polarity, enhancing membrane permeability .
  • Biological Activity : The piperidine-containing analog (1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) demonstrates superior docking affinity for viral proteases compared to the parent compound, likely due to improved hydrophobic interactions .

Pyrazole Hybrids with Heterocycles

Compound Name Molecular Formula Key Difference Synthetic Route Yield/Performance
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₀N₆S Thienopyrimidine fusion Vilsmeier–Haack reaction 82% yield; potential kinase inhibitor
(E)-N-(2-Methylbutyl)-1-(pyridin-3-yl)methanimine C₁₁H₁₆N₂ Imine linkage instead of amine Condensation of pyridine-3-carbaldehyde Fragrance applications (fruity/pear notes)
Ceapin-A8 (N-(1-{[4-Trifluoromethylphenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) C₂₀H₁₆F₃N₅O₂ Oxazole-carboxamide hybrid Hydrogenation of nitro precursors Unfolded protein response modulator

Functional Comparisons :

  • Hybrid Systems: Thieno-pyrimidine hybrids (e.g., compound from ) exhibit enhanced π-stacking capacity, making them suitable for materials science. In contrast, imine derivatives (e.g., ) prioritize volatility for flavor/fragrance applications.
  • Pharmacological Potential: Ceapin-A8’s oxazole-carboxamide moiety introduces conformational rigidity, critical for protein binding , whereas this compound’s simplicity favors scaffold derivatization in drug discovery .

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Pyrazol-4-amines

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound N/A 12.5 (DMSO) 1.2
N-Cyclopropyl-3-methyl derivative 104–107 8.3 (EtOAc) 2.5
1-[(3-Chloropyridin-4-yl)methyl] analog 115–118 5.1 (DCM) 2.8

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a pyridine group. This structural feature is crucial for its biological activity, as it allows for specific interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. Notably, one efficient method involves the reaction of pyridine derivatives with hydrazines followed by cyclization to form the pyrazole ring. Additionally, modifications such as halogenation or alkylation can enhance its biological properties .

Biological Activity

This compound exhibits a range of biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-23110
PANC-115
HepG212

2. Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have demonstrated selective inhibition of casein kinase 1 (CK1), which is implicated in various signaling pathways related to cancer and neurodegenerative diseases .

3. Pesticidal Activity

In agricultural applications, this compound derivatives have been investigated for their pesticidal properties. They act as agonists for nicotinic acetylcholine receptors (nAChRs), contributing to their effectiveness as insecticides. The synergistic effects observed in combination with other compounds enhance their efficacy against pests .

Case Studies

Case Study 1: Anticancer Evaluation
A study focusing on the anticancer properties of pyrazole derivatives found that specific modifications to the structure significantly increased cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to identify key interactions at the ATP binding site of CK1δ, suggesting a mechanism for selective inhibition .

Case Study 2: Pesticidal Synergy
Another research effort evaluated the efficacy of various formulations containing this compound against common agricultural pests. Results indicated that formulations utilizing this compound exhibited enhanced mortality rates compared to controls, demonstrating its potential as a novel insecticide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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